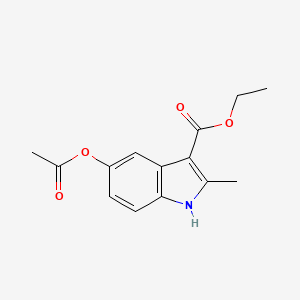
ethyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. They exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method utilizes microwave-assisted synthesis via palladium-catalyzed heterocyclization, which offers high yields and regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium-catalyzed reactions are preferred due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but lacks the acetyloxy group, which may affect its biological activity.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxyl group instead of an acetyloxy group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other indole derivatives .
Eigenschaften
IUPAC Name |
ethyl 5-acetyloxy-2-methyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(17)13-8(2)15-12-6-5-10(7-11(12)13)19-9(3)16/h5-7,15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPFJJDYYRIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C=C(C=C2)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE](/img/structure/B5791742.png)
![N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5791743.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]-4-methylaniline](/img/structure/B5791749.png)
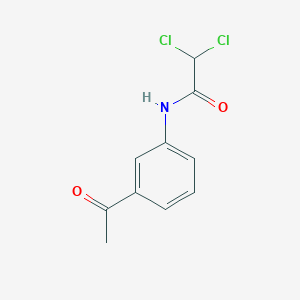
![N~4~-[2-(2,4-DICHLOROPHENOXY)ACETYL]-4-MORPHOLINECARBOXAMIDE](/img/structure/B5791769.png)
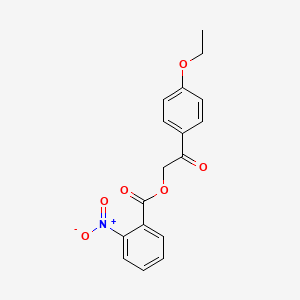
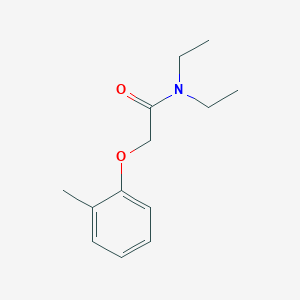
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5791779.png)
![methyl 5-{[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5791784.png)
![N-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5791789.png)
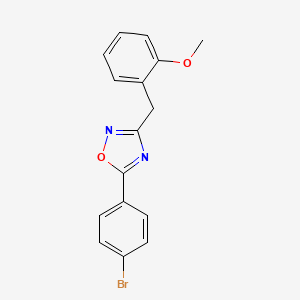
![N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B5791795.png)
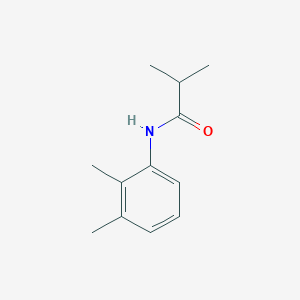
![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)
